molecular formula C18H14ClN5OS3 B2519075 N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE CAS No. 671200-22-9

N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B2519075
CAS No.: 671200-22-9
M. Wt: 447.97
InChI Key: BSSLKALCFLNXMK-UHFFFAOYSA-N
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Description

N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiadiazole ring and a thienopyrimidine ring, both of which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .

Scientific Research Applications

N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or modulating receptor activity, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE stands out due to its unique combination of a thiadiazole ring and a thienopyrimidine ring, which confer distinct biological activities and potential therapeutic applications. Its versatility in undergoing various chemical reactions and its broad range of applications in scientific research further highlight its uniqueness.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5OS3/c1-9-10(2)27-17-14(9)16(20-8-21-17)26-7-13(25)22-18-23-15(28-24-18)11-3-5-12(19)6-4-11/h3-6,8H,7H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSLKALCFLNXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=NSC(=N3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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